![molecular formula C15H17N3O2 B7561317 2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)
2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide
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Overview
Description
2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PQQ-20, and it has been extensively studied for its biological properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide is not fully understood, but it is believed to act as an antioxidant and a cofactor for certain enzymes. PQQ-20 has been shown to stimulate mitochondrial biogenesis, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to activate the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that PQQ-20 can protect neuronal cells from oxidative stress and apoptosis. This compound has also been shown to enhance mitochondrial function and increase ATP production. In animal studies, PQQ-20 has been shown to improve cognitive function and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide in lab experiments is its potential therapeutic benefits. This compound has been shown to exhibit neuroprotective properties and may have therapeutic potential in the treatment of neurodegenerative diseases. Additionally, PQQ-20 has been shown to enhance plant growth and yield, making it a potential candidate for use as a plant growth regulator. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide. One area of research is the development of new synthetic methods for producing this compound more efficiently and cost-effectively. Additionally, further studies are needed to fully understand the mechanism of action of PQQ-20 and its potential therapeutic applications. Other potential future directions include exploring the use of this compound as a plant growth regulator and investigating its potential as a dietary supplement.
Synthesis Methods
The synthesis of 2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide involves a multi-step process, starting with the reaction of 2,4-diaminoquinazoline with methyl acrylate to form a diester intermediate. This intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and cyclization, to obtain the final product.
Scientific Research Applications
2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and biochemistry. In medicine, this compound has been shown to exhibit neuroprotective properties and may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, PQQ-20 has been shown to enhance plant growth and yield, making it a potential candidate for use as a plant growth regulator. In biochemistry, this compound has been studied for its ability to act as a cofactor for certain enzymes, including dehydrogenases and oxidases.
properties
IUPAC Name |
2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)14(19)16-10-5-6-12-11(8-10)15(20)18-7-3-4-13(18)17-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFCYMKVFPNBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N=C3CCCN3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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